Trioxyde d'étain de plomb

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lead tin trioxide is an inorganic compound composed of lead, tin, and oxygen. It is known for its unique properties and potential applications in various fields, including electronics and materials science. This compound is of interest due to its potential use in advanced technological applications, such as sensors and catalysts.

Applications De Recherche Scientifique

Lead tin trioxide has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.

Biology: Investigated for potential use in biosensors and bioimaging applications.

Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging devices.

Industry: Utilized in the production of advanced materials, such as ceramics and electronic components.

Mécanisme D'action

Target of Action

Lead tin trioxide, also known as lead stannate, is a compound that primarily targets the electronic structure of materials in which it is incorporated. It is often used in the fabrication of electronic devices, particularly solar cells . .

Mode of Action

The mode of action of lead tin trioxide is primarily physical rather than biological. As a semiconductor material, it influences the electronic properties of devices. When incorporated into a device, it can alter the band gap, which is the energy difference between the valence band and the conduction band . This alteration can influence the device’s light absorption and electrical conductivity properties .

Biochemical Pathways

Its use is primarily in the field of electronics and materials science .

Pharmacokinetics

It is primarily used in the manufacturing of electronic devices .

Result of Action

The result of lead tin trioxide’s action is primarily observed in the electronic properties of the materials or devices in which it is incorporated. For example, it can enhance the efficiency of solar cells by altering their light absorption properties . .

Action Environment

The action of lead tin trioxide is influenced by various environmental factors. For instance, the efficiency of lead tin trioxide in solar cells can be affected by the intensity and spectrum of incident light . Additionally, the stability of lead tin trioxide can be influenced by environmental conditions such as temperature and humidity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lead tin trioxide can be synthesized through various methods, including solid-state reactions and sol-gel processes. In a typical solid-state reaction, lead oxide and tin oxide are mixed in stoichiometric amounts and heated at high temperatures to form lead tin trioxide. The reaction conditions, such as temperature and duration, are crucial for obtaining a pure and well-crystallized product.

Industrial Production Methods: In industrial settings, lead tin trioxide is often produced using high-temperature solid-state reactions. The raw materials, lead oxide and tin oxide, are thoroughly mixed and subjected to calcination at temperatures ranging from 600°C to 800°C. The resulting product is then cooled and ground to obtain a fine powder of lead tin trioxide.

Analyse Des Réactions Chimiques

Types of Reactions: Lead tin trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.

Common Reagents and Conditions:

Oxidation: Lead tin trioxide can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or carbon monoxide.

Substitution: Substitution reactions involve the replacement of one element in the compound with another, often facilitated by the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxides, while reduction can yield elemental lead and tin.

Comparaison Avec Des Composés Similaires

- Lead oxide

- Tin oxide

- Lead tin dioxide

- Mixed metal oxides

Propriétés

Numéro CAS |

12036-31-6 |

|---|---|

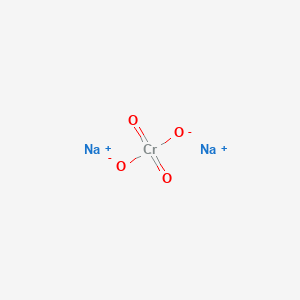

Formule moléculaire |

OPbSn |

Poids moléculaire |

342 g/mol |

Nom IUPAC |

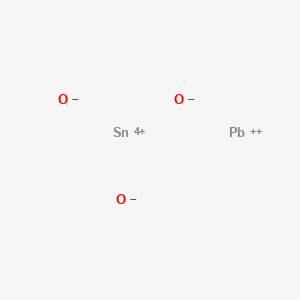

lead(2+);oxygen(2-);tin(4+) |

InChI |

InChI=1S/O.Pb.Sn |

Clé InChI |

LOUDNWOAODNDEJ-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[Sn+4].[Pb+2] |

SMILES canonique |

O=[Sn].[Pb] |

Key on ui other cas no. |

12036-31-6 |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)